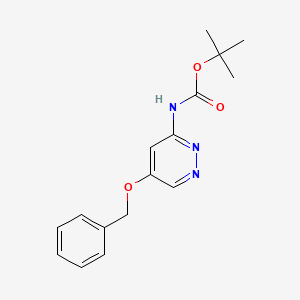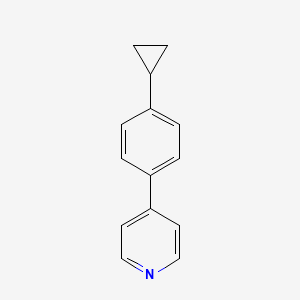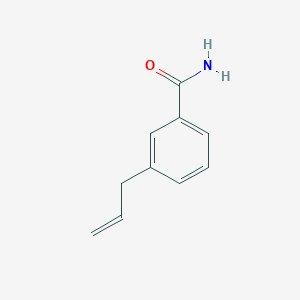
3-Allylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylbenzamide is an organic compound characterized by the presence of an allyl group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Allylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is green, rapid, and highly efficient, providing high yields under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of benzoic acid derivatives with allylamine under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroisoquinolin-1(2H)-ones through a radical alkylarylation reaction.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like Selectfluor and trifluoroacetic acid (TFA) in acetonitrile.
Cyclization: Reagents such as CF3SO2Na and visible light are used under mild conditions.
Major Products:
Oxidation: 4-Alkyl-substituted dihydroisoquinolin-1(2H)-ones.
Cyclization: Trifluoromethylated dihydroisoquinolinones.
Wissenschaftliche Forschungsanwendungen
3-Allylbenzamide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through various functionalization reactions.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antioxidant and antibacterial properties.
Industry: Its derivatives are used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Allylbenzamide involves the activation of the allyl group, which facilitates various cyclization and functionalization reactions. For instance, in the presence of hypervalent iodine catalysts, the compound undergoes oxidative cyclization to form 2-oxazolines. The rate-limiting step in this process is the cyclization of the substrate, which is influenced by the structure of the iodoarene precatalyst .
Vergleich Mit ähnlichen Verbindungen
N-Allylpyrimidin-2-amine: Undergoes similar difunctionalization reactions with organoboronic acids and halides.
N-Methacryloylbenzamides: Suitable substrates for alkylarylation reactions, providing alkyl-substituted isoquinoline derivatives.
Uniqueness: 3-Allylbenzamide stands out due to its ability to undergo a wide range of reactions under mild conditions, making it a versatile compound in organic synthesis. Its derivatives also exhibit significant biological activities, adding to its value in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H2,11,12) |
InChI-Schlüssel |
ZUAIPZGCSFKQAM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)

![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
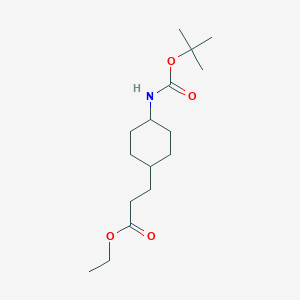

![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
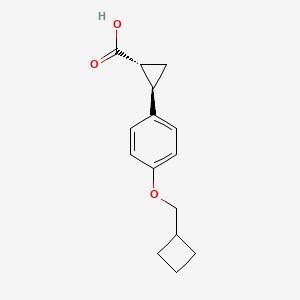
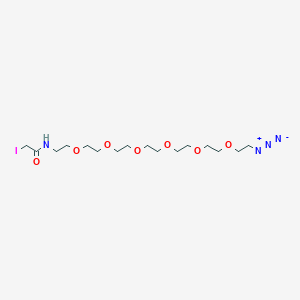
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)

